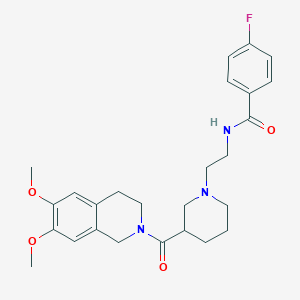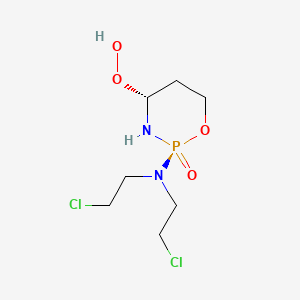
YM758
Übersicht
Beschreibung
YM-758 is a novel compound known for its inhibitory action on the If current channel. It is primarily used in cardiovascular research due to its ability to selectively lower heart rate and decrease oxygen consumption by heart muscle . The molecular formula of YM-758 is C26H32FN3O4, and it has a molecular weight of 469.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of YM-758 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents and reagents under controlled conditions to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of YM-758 follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to meet industry standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: YM-758 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: YM-758 kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Hydratation: Die Verbindung kann Hydratationsreaktionen eingehen.
Demethylierung: Demethylierung ist eine weitere häufige Reaktion für YM-758.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Hydratation: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.
Demethylierung: Katalysiert durch Enzyme oder chemische Reagenzien wie Bortribromid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte, oxidierte und demethylierte Derivate von YM-758 .
Wissenschaftliche Forschungsanwendungen
YM-758 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in Studien mit Inhibitoren des If-Stromkanals verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Regulierung von Ionenkanälen.
Medizin: Erforscht auf mögliche therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen wie Angina pectoris, Myokardinfarkt, Herzinsuffizienz und Arrhythmie
5. Wirkmechanismus
YM-758 entfaltet seine Wirkung durch Hemmung des If-Stromkanals, der die Regulierung der Schrittmacheraktivität im Herzen steuert. Durch die Blockierung dieses Kanals reduziert YM-758 die Herzfrequenz und senkt den Sauerstoffverbrauch des Herzmuskels. Diese Wirkung macht es zu einer wertvollen Verbindung für die Behandlung von Erkrankungen wie Tachykardie und anderen Herz-Kreislauf-Erkrankungen .
Ähnliche Verbindungen:
Ivabradin: Ein weiterer If-Stromkanalhemmer, der für ähnliche kardiovaskuläre Anwendungen verwendet wird.
Zatebradin: Bekannt für seine herzfrequenzsenkenden Wirkungen ohne negative inotrope oder hypotensive Effekte.
Einzigartigkeit von YM-758: YM-758 zeichnet sich durch seine starke und spezifische Aktivität bei der selektiven Senkung der Herzfrequenz und sein Potenzial für geringere Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen aus. Seine einzigartige Molekülstruktur und sein pharmakokinetisches Profil tragen zu seinen besonderen Vorteilen in der Herz-Kreislauf-Forschung bei .
Wirkmechanismus
YM-758 exerts its effects by inhibiting the If current channel, which is responsible for regulating the pacemaker activity in the heart. By blocking this channel, YM-758 reduces the heart rate and decreases oxygen consumption by heart muscle. This action makes it a valuable compound for managing conditions like tachycardia and other cardiovascular disorders .
Vergleich Mit ähnlichen Verbindungen
Ivabradine: Another If current channel inhibitor used for similar cardiovascular applications.
Zatebradine: Known for its heart rate-lowering effects without negative inotropic or hypotensive effects.
Uniqueness of YM-758: YM-758 stands out due to its strong and specific activity in selectively lowering heart rate and its potential for fewer side effects compared to other similar compounds. Its unique molecular structure and pharmacokinetic profile contribute to its distinct advantages in cardiovascular research .
Eigenschaften
IUPAC Name |
N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKUSHZNSYRKK-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040110 | |
| Record name | YM 758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312752-85-5 | |
| Record name | YM-758 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM 758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-758 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)



![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)
![2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241885.png)

![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)

